3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one
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Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features a benzodioxin moiety attached to a chromen-4-one core, which is further substituted with hydroxyl and methyl groups. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one typically involves multiple steps, starting with the construction of the benzodioxin core. This can be achieved through the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. These methods ensure the efficient production of the compound while maintaining high purity and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to introduce different substituents on the compound.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs. These products can be further studied for their biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: In biological research, 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one can be used as a probe to study biological processes. Its interactions with biological targets can provide insights into cellular mechanisms and pathways.
Medicine: This compound has shown potential in medicinal chemistry, where it can be used as a lead compound for drug development. Its biological activity can be explored for therapeutic applications, such as in the treatment of diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for various applications, including the development of new materials with enhanced performance.
Mechanism of Action
The mechanism by which 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)acrylic acid
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde
Uniqueness: 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one stands out due to its specific structural features, such as the presence of both hydroxyl and methyl groups. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-10-14(19)4-3-12-17(20)13(9-23-18(10)12)11-2-5-15-16(8-11)22-7-6-21-15/h2-5,8-9,19H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOHPEAJECFKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC4=C(C=C3)OCCO4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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